An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. This tertiary alcohol, featuring a piperidine ring substituted with both a hydroxyl group and a pyridin-2-yl moiety at the 4-position, is a valuable heterocyclic building block in medicinal chemistry. Due to a scarcity of publicly available data for the hydrochloride salt, this guide synthesizes information on the free base, 4-(Pyridin-2-yl)piperidin-4-ol, with established principles of organic and medicinal chemistry, and draws reasoned comparisons with closely related analogs. We present a detailed analysis of its structural features, predicted physicochemical properties, a robust protocol for its multi-step synthesis and characterization, and a discussion of its significance as a scaffold in the development of novel therapeutics, particularly for neurological disorders.
Introduction and Molecular Overview
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. The introduction of a hydroxyl group and an aromatic system, such as a pyridine ring, at a geminal position creates a chiral center and introduces key hydrogen bonding and aromatic interaction capabilities.
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a member of this important class of compounds. The presence of the basic piperidine nitrogen and the pyridine nitrogen allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and crystallinity, properties that are highly desirable for pharmaceutical development.
Core Structure Analysis:
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Piperidine Ring: A saturated six-membered heterocycle providing a non-planar, flexible backbone.
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Tertiary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and target binding.
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Pyridin-2-yl Group: An aromatic, electron-deficient ring that can engage in π-stacking, hydrogen bonding (via the nitrogen atom), and dipole-dipole interactions. Its nitrogen atom also provides an additional site for protonation.
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Hydrochloride Salt: Formed by the protonation of one or both basic nitrogen atoms (piperidine and/or pyridine) with hydrochloric acid. This modification is critical for modulating the compound's physicochemical properties.
Physicochemical and Chemical Properties
Direct experimental data for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is limited. The following properties are a consolidation of available data for the free base and predicted characteristics for the hydrochloride salt based on well-understood chemical principles and data from analogous structures.
Properties of the Free Base: 4-(Pyridin-2-yl)piperidin-4-ol
| Property | Value / Description | Source / Rationale |
| CAS Number | 50461-56-8 | Chemical Catalogs |
| Molecular Formula | C₁₀H₁₄N₂O | Chemical Catalogs |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | White crystalline powder | Vendor Information |
| Purity | ≥ 95% (by NMR) | Vendor Information |
| Storage Conditions | 0-8 °C, Inert Atmosphere | Recommended for tertiary amines and alcohols to prevent degradation. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | Inferred from structural analogs like 4-(4-Chlorophenyl)piperidin-4-ol.[1] |
Predicted Properties of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve handling and bioavailability.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₀H₁₅ClN₂O (Monohydrochloride) or C₁₀H₁₆Cl₂N₂O (Dihydrochloride) | Depending on whether one or both nitrogen atoms are protonated. |
| Molecular Weight | 214.69 g/mol (Monohydrochloride) or 251.15 g/mol (Dihydrochloride) | Calculated |
| Melting Point | Significantly higher than the free base; expected to be a sharp melting point >150 °C. | Salt formation increases lattice energy. For comparison, the melting point of 4-(4-Chlorophenyl)piperidin-4-ol is 139-141 °C.[2] |
| Solubility | High solubility in water and lower alcohols (methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). | The ionic character of the salt form dramatically increases polarity and solubility in polar protic solvents. |
| Stability | Generally more stable as a solid and less prone to air oxidation compared to the free base. Should be stored in a dry environment as it may be hygroscopic.[3] | Salt formation reduces the reactivity of the free amine. |
| pKa | The piperidine nitrogen pKa is expected to be in the range of 8.5-9.5. The pyridine nitrogen pKa is approximately 5.2. The hydrochloride salt will exist in its protonated form in neutral and acidic solutions. | Based on typical pKa values for piperidines and pyridines. |
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical building block. While specific literature for the title compound is sparse, a logical and field-proven synthetic strategy involves the nucleophilic addition of a pyridyl organometallic reagent to a protected 4-piperidone, followed by deprotection and salt formation.
Proposed Synthetic Workflow
The following multi-step synthesis is designed for high yield and purity, utilizing common and well-documented reactions in organic chemistry.
Caption: Proposed multi-step synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride.
Detailed Experimental Protocol
Expertise & Causality: This protocol employs the tert-butyloxycarbonyl (Boc) group for nitrogen protection. The Boc group is chosen for its stability under the strongly basic/nucleophilic conditions of the subsequent Grignard or lithiation reaction and its facile removal under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
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Rationale: The secondary amine of the starting 4-piperidone is acidic and would quench the organometallic reagent in Step 3. Protection is therefore mandatory.
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Procedure:
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To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (TEA) or sodium hydroxide (2.5 equiv) at 0 °C.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Perform an aqueous workup: separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can often be used directly or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-piperidone as a white solid.[4]
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Step 2: Preparation of 2-Lithiopyridine
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Rationale: 2-Lithiopyridine is a potent nucleophile capable of adding to the ketone of N-Boc-4-piperidone. It is generated in situ from 2-bromopyridine.
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Procedure (under inert atmosphere - Argon or Nitrogen):
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Dissolve 2-bromopyridine (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.[5]
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Step 3: Nucleophilic Addition to form tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
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Rationale: This is the key C-C bond-forming step, creating the desired tertiary alcohol.
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Procedure (under inert atmosphere):
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To the freshly prepared 2-lithiopyridine solution at -78 °C, add a solution of N-Boc-4-piperidone (0.9 equiv) in anhydrous THF dropwise.
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Stir the reaction mixture at -78 °C for 2-3 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.
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Step 4: Deprotection and Hydrochloride Salt Formation
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Rationale: The final step removes the Boc protecting group and simultaneously forms the hydrochloride salt in a single, efficient operation.
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Procedure:
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Dissolve the purified Boc-protected intermediate (1.0 equiv) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
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Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (a significant excess, e.g., 5-10 equiv) at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.[1]
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride as a solid.
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Analytical Characterization and Spectral Data
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The hydrochloride salt form will influence the chemical shifts, particularly for protons and carbons near the protonated nitrogen atoms. Spectra are typically recorded in D₂O or DMSO-d₆.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
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Pyridine Protons (4H): A set of four aromatic protons, likely appearing as complex multiplets between δ 7.5 and 8.7 ppm. The proton ortho to the pyridine nitrogen will be the most downfield.
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Piperidine Protons (8H): These will appear as complex, overlapping multiplets in the aliphatic region, likely between δ 1.5 and 3.5 ppm. Protons alpha to the protonated piperidine nitrogen will be shifted downfield.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration and temperature-dependent.
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N-H Protons (1-2H): Very broad signals due to proton exchange, often difficult to observe.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
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Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). The carbon attached to the piperidine ring will be significantly downfield.
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Piperidine Carbons (5C):
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C4 (quaternary carbon): A signal around δ 70-80 ppm, attached to both the hydroxyl and pyridine groups.
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Other piperidine carbons: Signals in the aliphatic region (δ 25-50 ppm). Carbons alpha to the nitrogen will be deshielded.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal.
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Expected Observation: The mass spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z 179.11. The presence of the hydrochloride is inferred from other data, as the chloride ion is not typically observed in positive mode ESI.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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Expected Key Absorptions:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.
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N-H Stretch: A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).
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C=N and C=C Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.
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C-O Stretch: A strong band around 1050-1150 cm⁻¹.
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Applications in Medicinal Chemistry and Drug Development
The 4-aryl-4-hydroxypiperidine motif is a well-established pharmacophore in medicinal chemistry. The title compound, 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, serves as a versatile intermediate for creating libraries of compounds for screening and as a core scaffold for rational drug design.
Logical Relationships in Drug Design
Caption: Relationship between the core scaffold, its functional groups, and potential therapeutic applications.
Role as a Pharmaceutical Intermediate
The true value of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride lies in its potential for derivatization. The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents (R¹ in the diagram above) to explore structure-activity relationships (SAR).
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Neurological Disorders: Analogs of 4-aryl-4-hydroxypiperidines are known to interact with central nervous system (CNS) targets. The pyridine ring can act as a bioisostere for a phenyl ring, but with altered electronics and solubility, making it a valuable modification in the design of agents for psychiatric and neurodegenerative diseases.
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Enzyme Inhibition: The rigid scaffold can position functional groups to interact with the active sites of enzymes, making it a candidate for developing inhibitors for various therapeutic areas.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for analogous compounds provides a useful guide.
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Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
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Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield.
-
-
Handling:
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Use only in a well-ventilated area, preferably in a chemical fume hood.
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Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
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Conclusion
4-(Pyridin-2-yl)piperidin-4-ol hydrochloride is a chemical entity of significant interest to the medicinal chemistry community. While direct experimental data is not widely published, its properties and behavior can be reliably predicted based on its structure and comparison to well-characterized analogs. The synthetic protocol detailed herein offers a logical and robust pathway to access this valuable building block. Its structural features—a tertiary alcohol, a conformationally restrained piperidine ring, and an aromatic pyridine moiety—make it an attractive scaffold for the design and synthesis of new chemical entities targeting a range of biological targets, particularly within the central nervous system. As with any novel compound, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers looking to explore the potential of this promising heterocyclic compound.
References
Please note: Direct references for the title compound are scarce. Many citations refer to analogous compounds from which properties and procedures have been inferred.
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- US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation. Google Patents. Provides examples of piperidine synthesis. [URL: https://patents.google.
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- 4-(4-Chlorophenyl)Piperidin-4-Ol. AA Blocks. Vendor information for an analog. [URL: https://www.aablocks.com/product/39512-49-7.html]
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